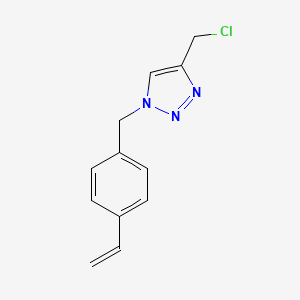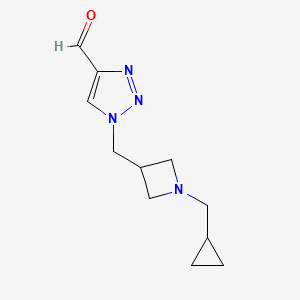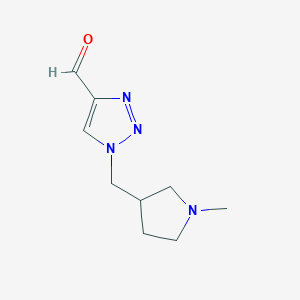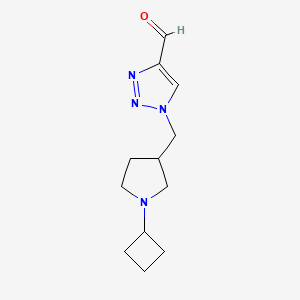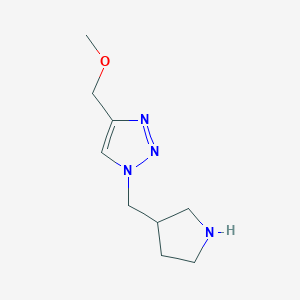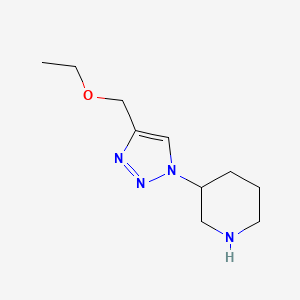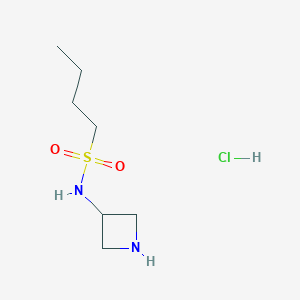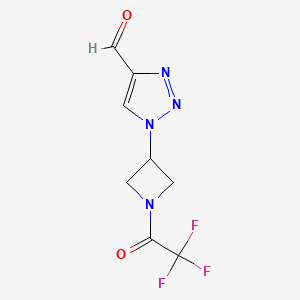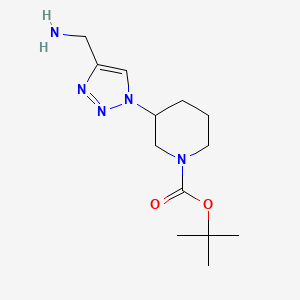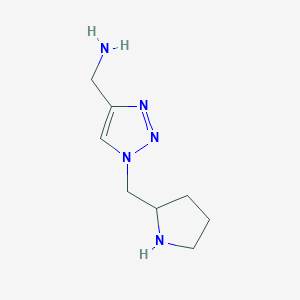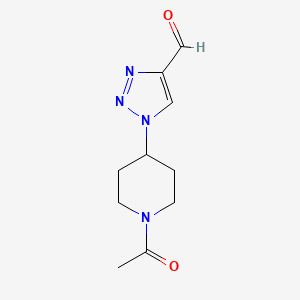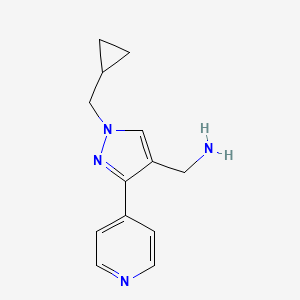
(1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)methanamine, commonly known as CPMP, is a synthetic compound with a wide range of applications in the scientific research and medical fields. CPMP is a member of the pyrazolopyrimidine family and is used as a ligand for various receptors in the body. It has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. CPMP has been used in laboratory experiments to study the effects of various drugs on cell function and to investigate the biochemical and physiological effects of drugs on the body.
Aplicaciones Científicas De Investigación
CPMP has been studied in many scientific research applications. It has been used as a ligand for various receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. It has also been used to study the effects of various drugs on cell function and to investigate the biochemical and physiological effects of drugs on the body. CPMP has also been used to study the effects of various drugs on the development of cancer cells.
Mecanismo De Acción
CPMP acts as a ligand for various receptors in the body, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. When CPMP binds to these receptors, it activates the intracellular signaling pathways, which can lead to changes in cell function. CPMP also acts as an agonist for the serotonin 5-HT2A receptor, which can lead to increased serotonin levels in the brain.
Biochemical and Physiological Effects
CPMP has been studied for its potential role in modulating the activities of various enzymes, receptors, and intracellular signaling pathways. It has been shown to increase the activity of the enzyme catechol-O-methyltransferase, which is involved in the metabolism of dopamine and other catecholamines. CPMP has also been shown to increase the activity of the enzyme adenylate cyclase, which is involved in the production of cyclic adenosine monophosphate (cAMP). CPMP has also been shown to increase the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cAMP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPMP is an ideal compound to use in laboratory experiments due to its stability, ease of synthesis, and low cost. It is also a highly selective ligand for various receptors in the body, making it useful for studying the effects of various drugs on cell function. However, CPMP is not soluble in water and is not very stable in acidic conditions, so it must be stored and handled carefully in the laboratory.
Direcciones Futuras
The potential applications of CPMP in scientific research and medical fields are still being explored. One potential future direction is to investigate the effects of CPMP on other receptors and enzymes, such as the glutamate NMDA receptor and the enzyme phospholipase A2. Another potential future direction is to investigate the effects of CPMP on the development of cancer cells. Additionally, further research could be conducted to investigate the potential therapeutic applications of CPMP in the treatment of various diseases. Finally, more research could be conducted to investigate the effects of CPMP on the brain and behavior, as it has been shown to modulate the activity of various neurotransmitters.
Propiedades
IUPAC Name |
[1-(cyclopropylmethyl)-3-pyridin-4-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-7-12-9-17(8-10-1-2-10)16-13(12)11-3-5-15-6-4-11/h3-6,9-10H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVZNAPIOOKIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=NC=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




